
4-Deschloro-4-hydroxy Clofazimine
Descripción general
Descripción
4-Deschloro-4-hydroxy Clofazimine, also known by its chemical name 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, is a water-soluble carbodiimide. It is commonly used in organic synthesis, particularly in the formation of amide bonds. This compound is often employed in peptide synthesis, protein crosslinking, and the preparation of immunoconjugates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Deschloro-4-hydroxy Clofazimine can be synthesized by coupling ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, which is then dehydrated to yield the final product . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The process involves the same synthetic route but on a larger scale, ensuring consistent quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Deschloro-4-hydroxy Clofazimine primarily undergoes substitution reactions, particularly in the activation of carboxyl groups to form amide bonds. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: this compound is used with primary amines to form amide bonds.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions with appropriate oxidizing or reducing agents.
Major Products Formed
The major products formed from reactions involving this compound are amides, which are crucial in peptide synthesis and protein crosslinking .
Aplicaciones Científicas De Investigación
Pharmacological Properties
The modification of Clofazimine into 4-Deschloro-4-hydroxy Clofazimine enhances its pharmacological profile. The absence of one chlorine atom and the presence of a hydroxyl group may improve its solubility and bioavailability, potentially leading to reduced side effects compared to traditional Clofazimine treatments. The compound retains the core structure that facilitates interaction with bacterial membranes, which is crucial for its antimicrobial effects.
Antimycobacterial Therapy
This compound is primarily studied for its role in treating leprosy and tuberculosis, especially in cases where there is resistance to standard treatments. Its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis has been highlighted in several studies, showing promising results in both animal models and human cases .
Cancer Treatment
Emerging research indicates that Clofazimine, including its derivatives like this compound, may enhance the efficacy of immunotherapy treatments for cancer. Specifically, it has been observed to potentiate the antitumor effects of immune checkpoint inhibitors (ICB), such as anti-PD-1 and CTLA-4 therapies. This dual approach not only improves tumor response rates but also mitigates severe immune-related adverse events associated with ICB .
Autoimmune Diseases
The anti-inflammatory properties of this compound suggest potential applications in treating autoimmune diseases. Its ability to modulate immune responses could provide new therapeutic avenues for conditions characterized by excessive inflammation .
Case Studies and Clinical Findings
Numerous case studies have documented the effectiveness of Clofazimine and its derivatives in treating drug-resistant tuberculosis. For instance:
- A systematic review indicated that approximately 65% of patients treated with regimens including Clofazimine experienced favorable outcomes, demonstrating its significant role in managing multidrug-resistant tuberculosis .
- In a cohort study involving patients with extensively drug-resistant tuberculosis, those treated with a combination therapy that included Clofazimine showed an impressive cure rate of 83% .
Mecanismo De Acción
4-Deschloro-4-hydroxy Clofazimine functions by activating carboxyl groups to form amide bonds. The mechanism involves the formation of an activated ester intermediate, which then reacts with a primary amine to form the desired amide bond. This process is facilitated by the carbodiimide group in this compound, which acts as a leaving group .
Comparación Con Compuestos Similares
Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- Diisopropylcarbodiimide (DIC)
Uniqueness
4-Deschloro-4-hydroxy Clofazimine is unique in its water solubility, which makes it easier to handle and purify compared to other carbodiimides like DCC and DIC. The urea byproduct formed during reactions with this compound can be easily removed using dilute acid, which is not the case with DCC and DIC .
Actividad Biológica
4-Deschloro-4-hydroxy Clofazimine (also known as 4-Hydroxy-Clofazimine) is a derivative of clofazimine, a riminophenazine dye primarily utilized in the treatment of leprosy and multidrug-resistant tuberculosis (MDR-TB). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various diseases, and safety profile based on recent studies and clinical trials.
Clofazimine's mechanisms of action are not entirely understood but are believed to involve several pathways:
- Intercalation with Bacterial DNA : Clofazimine may intercalate into bacterial DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It is hypothesized that clofazimine generates ROS through redox cycling, leading to oxidative stress in microbial cells.
- Phospholipase A2 Activation : The compound may also increase levels of cellular phospholipase A2, which plays a role in inflammatory responses and cell membrane integrity .
Biological Activity Against Mycobacterial Infections
Recent studies have highlighted the effectiveness of this compound against mycobacterial infections, particularly MDR-TB.
Efficacy in Clinical Studies
A systematic review identified that treatment regimens containing clofazimine resulted in favorable outcomes for patients with drug-resistant tuberculosis. Key findings include:
Study Reference | Location | Patient Population | Treatment Regimen | Success Rate (%) |
---|---|---|---|---|
Van Deun et al. (2010) | Bangladesh | 427 MDR-TB patients | 9-month regimen including CFZ | 75.6% |
Mitnick et al. (2008) | Peru | 46 MDR-TB patients | CFZ-containing regimen | 83% |
Xu et al. (2011) | China | 39 MDR/XDR-TB patients | CFZ included in treatment | 43.5% |
The overall success rate for patients treated with CFZ-containing regimens was approximately 65% for MDR-TB and 66% for XDR-TB cases .
Case Studies
- Bangladesh Regimen : A notable observational study demonstrated an 87% treatment success rate in MDR/RR-TB patients treated with a regimen that included gatifloxacin, an injectable aminoglycoside, and clofazimine .
- Long-term Use : A retrospective analysis over 19 years involving 901 patients indicated no significant adverse effects associated with clofazimine, reinforcing its safety profile .
Safety Profile
Clofazimine is generally well-tolerated, but it can cause skin discoloration (orange-pink to brownish-black), which may take months to reverse after discontinuation. Other reported side effects include gastrointestinal disturbances and potential abdominal obstruction due to drug deposition . Importantly, the incidence of adverse events attributable to clofazimine was reported at only 11.4% , with discontinuation due to side effects occurring in less than 1% of cases .
Propiedades
IUPAC Name |
4-[[5-(4-chlorophenyl)-3-propan-2-yliminophenazin-2-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O/c1-17(2)29-24-16-27-25(15-23(24)30-19-9-13-21(33)14-10-19)31-22-5-3-4-6-26(22)32(27)20-11-7-18(28)8-12-20/h3-17,30,33H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLJTTLFGPOMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001001548 | |
Record name | 4-({5-(4-Chlorophenyl)-3-[(propan-2-yl)amino]-5,10-dihydrophenazin-2-yl}imino)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80832-46-8 | |
Record name | 3-(4-Hydroxyanilino)-10-(4-chlorophenyl)-2,10-dihydro-2-isopropyliminophenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080832468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-({5-(4-Chlorophenyl)-3-[(propan-2-yl)amino]-5,10-dihydrophenazin-2-yl}imino)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENOL, 4-((5-(4-CHLOROPHENYL)-3,5-DIHYDRO-3-((1-METHYLETHYL)IMINO)-2-PHENAZINYL)AMINO)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG49QHP7E7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.